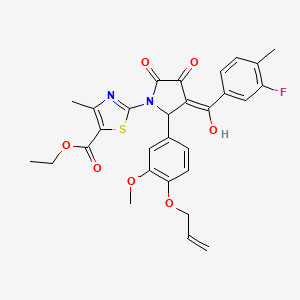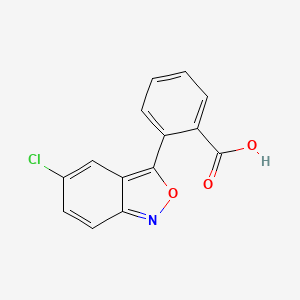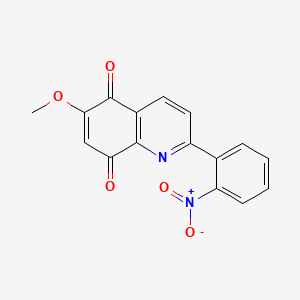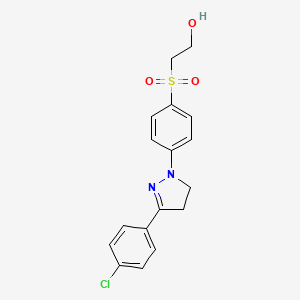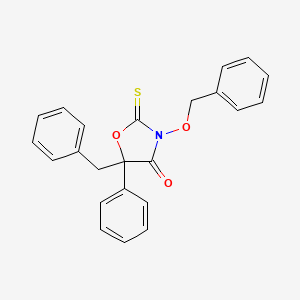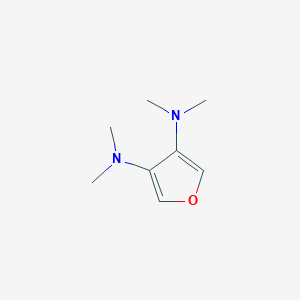
N3,N3,N4,N4-Tetramethylfuran-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3,N3,N4,N4-Tetramethylfuran-3,4-diamine is an organic compound with a unique structure that includes a furan ring substituted with two amine groups, each bearing two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3,N3,N4,N4-Tetramethylfuran-3,4-diamine typically involves the reaction of furan derivatives with methylamine under controlled conditions. One common method involves the use of furan-3,4-dicarboxylic acid as a starting material, which is then subjected to a series of reactions including esterification, reduction, and methylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N3,N3,N4,N4-Tetramethylfuran-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives.
科学的研究の応用
N3,N3,N4,N4-Tetramethylfuran-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism by which N3,N3,N4,N4-Tetramethylfuran-3,4-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The furan ring may also participate in π-π interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
N3,N3,N4,N4-Tetramethylbenzidine: Similar in structure but with a benzene ring instead of a furan ring.
N3,N3,N4,N4-Tetramethylpyridine-3,4-diamine: Contains a pyridine ring, offering different electronic properties.
Uniqueness
N3,N3,N4,N4-Tetramethylfuran-3,4-diamine is unique due to the presence of the furan ring, which imparts different chemical reactivity and biological activity compared to its benzene and pyridine analogs. The furan ring’s oxygen atom can participate in additional hydrogen bonding and dipole interactions, potentially enhancing its activity in certain applications.
特性
分子式 |
C8H14N2O |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
3-N,3-N,4-N,4-N-tetramethylfuran-3,4-diamine |
InChI |
InChI=1S/C8H14N2O/c1-9(2)7-5-11-6-8(7)10(3)4/h5-6H,1-4H3 |
InChIキー |
BJLVTQGYFMVVMU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=COC=C1N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


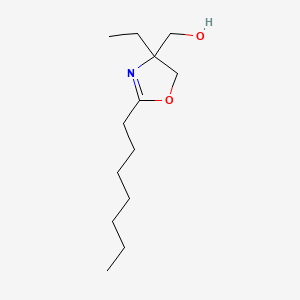
![Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione](/img/structure/B12888498.png)
![7-Methoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888509.png)
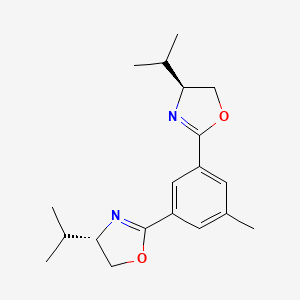
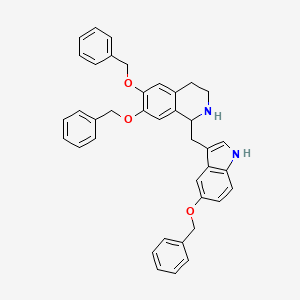
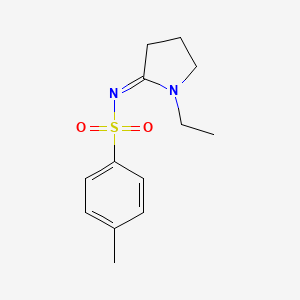
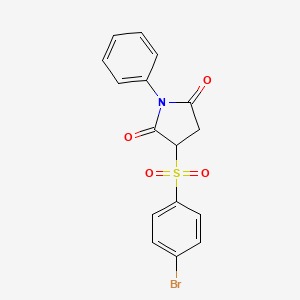
![2-[2-Methyl-1-(5-propylfuran-2-yl)propyl]cyclopentan-1-one](/img/structure/B12888521.png)

